

# Application Notes and Protocols for Botulinum Toxin in Bilateral Vocal Fold Paralysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Bilateral vocal fold paralysis (**BVFP**) is a serious condition characterized by the inability of both vocal folds to move, often resulting in a narrowed airway (glottic obstruction) and significant breathing difficulties (dyspnea).[1][2] While surgical interventions like tracheostomy, arytenoidectomy, and cordotomy are common management strategies, they can permanently affect voice quality and swallowing.[2][3] Botulinum toxin (BTX) injections have emerged as a less invasive, temporary treatment option for select patients with **BVFP**, particularly those with synkinesis or hypertonicity of the adductor muscles.[2][4][5]

This document provides detailed application notes and protocols for the use of botulinum toxin in the management of bilateral vocal fold paralysis, intended for researchers, scientists, and drug development professionals.

### **Mechanism of Action**

Botulinum toxin, a neurotoxic protein produced by Clostridium botulinum, acts at the neuromuscular junction to inhibit the release of acetylcholine, a neurotransmitter essential for muscle contraction.[6][7] This action results in a temporary, flaccid paralysis of the injected muscle.[1][7][8] The toxin's light chain cleaves SNARE proteins, which are crucial for the fusion of acetylcholine-containing vesicles with the presynaptic membrane, thereby preventing neurotransmitter release.[6] In the context of **BVFP**, BTX is used to selectively weaken the



adductor muscles of the larynx, which are responsible for closing the vocal folds. This chemical denervation can lead to a more lateralized position of the vocal folds, thereby enlarging the glottic airway and alleviating respiratory symptoms.[1][8] The effects of BTX are temporary, typically lasting 3 to 6 months, as new nerve terminals sprout and re-establish neuromuscular transmission.[1][8]

## **Signaling Pathway of Botulinum Toxin**



Click to download full resolution via product page

Caption: Mechanism of Botulinum Toxin Action at the Neuromuscular Junction.

### **Applications in Bilateral Vocal Fold Paralysis**



The primary application of botulinum toxin in **BVFP** is to improve the airway by reducing the adductor tone of the vocal folds.[1][4] This can be particularly beneficial in cases of synkinesis, where aberrant reinnervation leads to paradoxical vocal fold adduction during inspiration.[4][5] BTX injections can serve as a temporary measure to avoid or delay more invasive surgical procedures like tracheostomy.[4][9]

### **Quantitative Data Summary**

The following tables summarize quantitative data from various studies on the use of botulinum toxin for bilateral vocal fold paralysis.

Table 1: Dosage and Injection Sites

| Target<br>Muscle(s)                                                 | Dosage per<br>Vocal Fold<br>(Units of BTX-<br>A) | Total Dosage<br>(Units of BTX-<br>A) | Injection<br>Approach       | Reference |
|---------------------------------------------------------------------|--------------------------------------------------|--------------------------------------|-----------------------------|-----------|
| Thyroarytenoid<br>(TA) / Lateral<br>Cricoarytenoid<br>(LCA) Complex | 2.5 U                                            | 5.0 U (bilateral)                    | Percutaneous or<br>Per-oral | [1][4]    |
| Thyroarytenoid<br>(TA) / Lateral<br>Cricoarytenoid<br>(LCA) Complex | 1.25 - 2.5 IU                                    | 2.5 - 5.0 IU<br>(bilateral)          | Not Specified               | [4]       |
| Thyroarytenoid<br>(TA) / Lateral<br>Cricoarytenoid<br>(LCA) Complex | 10 U                                             | 10 U (unilateral)                    | Not Specified               | [1][4]    |
| Cricothyroid (CT)                                                   | Not specified per fold                           | 18.6 ± 3.1 U<br>(bilateral)          | EMG-guided                  | [1]       |

Table 2: Clinical Outcomes and Efficacy



| Study<br>Population       | Outcome<br>Measures                                                                                                        | Results                                                                                                                                                    | Duration of<br>Effect                     | Reference |
|---------------------------|----------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------|-----------|
| 11 patients with<br>BVFMI | Subjective improvement in respiratory symptoms, Pulmonary function studies                                                 | 10 of 11 patients reported symptomatic improvement.                                                                                                        | Average of 3 months                       | [9]       |
| 12 patients with<br>BVFI  | Improvement in respiratory symptoms, Pulmonary function studies, Voice Handicap Index (VHI)                                | All patients reported improved respiratory symptoms and pulmonary function. No significant change in VHI.                                                  | Longer duration with repeated injections. | [3]       |
| Patients with<br>BVFAP    | Borg dyspnea<br>scale, Forced<br>Inspiratory<br>Volume in 1<br>second (FIV1),<br>Peak Expiratory<br>Flow (PEF), VHI-<br>30 | Decrease in Borg<br>scale from 7.3 to<br>5.0. Increase in<br>PEF from 1.4 to<br>2.1 L/sec.<br>Decrease in VHI-<br>30 from 63.2 to<br>52.2 (at 2<br>weeks). | At least 4 months                         | [1]       |
| 10 patients with<br>BVFP  | Dyspnea<br>Severity Index<br>(DSI), VHI-10                                                                                 | Significant decrease in mean DSI from 26.2 to 9.6. Significant decrease in mean VHI-10 from 24.8 to 13.9.                                                  | Not Specified                             | [4]       |



### **Experimental Protocols**

# Protocol 1: Botulinum Toxin Injection into the Thyroarytenoid (TA) / Lateral Cricoarytenoid (LCA) Muscle Complex

Objective: To achieve chemodenervation of the vocal fold adductors to improve glottic airway in patients with **BVFP**.

#### Materials:

- Botulinum toxin type A (e.g., BOTOX®)
- Sterile saline for reconstitution
- 1 cc syringe with a 26-27 gauge insulated needle electrode
- Electromyography (EMG) machine
- Topical anesthetic (e.g., lidocaine)
- Resuscitation equipment

### Procedure:

- Patient Preparation: The patient is seated comfortably.[10] Informed consent is obtained, explaining the risks, benefits, and temporary nature of the treatment.[8]
- Anesthesia: Topical anesthesia is applied to the laryngeal mucosa. In some cases, a local
  anesthetic is injected into the cricothyroid space.[11]
- EMG Guidance: Surface electrodes for EMG are placed on the patient's skin to serve as reference and ground.[10] The insulated needle electrode is connected to the EMG machine. [11]
- Needle Insertion: The needle is inserted percutaneously through the cricothyroid membrane and directed superolaterally towards the TA/LCA muscle complex.[11]



- EMG Confirmation: Correct needle placement is confirmed by characteristic EMG activity when the patient is asked to phonate or perform a sniff maneuver.[12]
- Injection: Once the needle is in the target muscle, the desired dose of botulinum toxin is injected.
- Bilateral Injection: The procedure is typically repeated on the contralateral side.[13]
- Post-Procedure Monitoring: The patient is monitored for any immediate complications such as hematoma, significant dysphagia, or respiratory distress. Common side effects include temporary breathiness and mild dysphagia for liquids.[4][9]

# Protocol 2: Botulinum Toxin Injection into the Cricothyroid (CT) Muscle

Objective: To reduce vocal fold tension and promote a more lateral position of the vocal folds.

Materials: Same as Protocol 1.

### Procedure:

- Patient Preparation: Similar to Protocol 1.
- Anesthesia: Local anesthesia may be used at the injection site.
- EMG Guidance: Essential for accurate targeting of the CT muscle.
- Needle Insertion: The needle is inserted percutaneously in the anterior neck, targeting the CT muscle.
- EMG Confirmation: The patient is asked to produce a high-pitched sound to confirm needle placement in the CT muscle via EMG activity.
- Injection: The predetermined dose of botulinum toxin is injected bilaterally.[1]
- Post-Procedure Monitoring: Similar to Protocol 1, with attention to potential changes in voice pitch and swallowing.



# **Experimental Workflow**



Click to download full resolution via product page

Caption: Experimental Workflow for Botulinum Toxin Injection in BVFP.



### **Logical Relationships of Treatment Effects**



Click to download full resolution via product page

Caption: Logical Flow of Botulinum Toxin Effects in **BVFP**.

### Conclusion

Botulinum toxin injection is a valuable, minimally invasive tool in the management of bilateral vocal fold paralysis, particularly for patients with adductor spasticity or synkinesis. It offers temporary relief from respiratory distress and can be a bridge to more definitive treatments or used for long-term management in select cases. The procedures require a thorough understanding of laryngeal anatomy and physiology, as well as expertise in EMG-guided injections. Further research is needed to optimize dosing strategies and patient selection criteria to maximize benefits while minimizing side effects.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. Botulinum Toxin injection in Bilateral Vocal Fold Immobility [ejnso.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. Botulinum toxin in management of synkinesis in patients with unilateral and bilateral vocal fold paralysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laryngeal Botulinum Toxin Injection StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Botulinum toxin Wikipedia [en.wikipedia.org]
- 8. Electromyography-Guided Botulinum Toxin Injection Into the Cricothyroid Muscles in Bilateral Vocal Fold Abductor Paralysis PMC [pmc.ncbi.nlm.nih.gov]
- 9. Botulinum toxin injections for new onset bilateral vocal fold motion impairment in adults PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. csurgeries.com [csurgeries.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Spasmodic Dysphonia Evaluation and Botulinum Neurotoxin A Injection | Iowa Head and Neck Protocols - Carver College of Medicine | The University of Iowa [iowaprotocols.medicine.uiowa.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Botulinum Toxin in Bilateral Vocal Fold Paralysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b5387700#applications-of-botulinum-toxin-in-bilateral-vocal-fold-paralysis]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com